HPGDS Inhibition Potency and Ligand Efficiency
5-(2-Phenylhydrazin-1-yl)pyridine-2-carboxamide inhibits human HPGDS with an IC₅₀ of 130 nM (Kd = 1,000 nM) [1]. While this potency is lower than optimized, drug-like HPGDS inhibitors such as HPGDS inhibitor 1 (IC₅₀ = 0.7 nM), SAR191801 (IC₅₀ = 12 nM), and a close analog (BDBM50084155, IC₅₀ = 26 nM) [2], the target compound possesses a molecular weight (MW = 228 Da) approximately 40 % lower and a lipophilicity (cLogP estimated ~1.5) substantially below the comparators (MW = 381–416 Da; cLogP = 3.1–4.5) . This translates into higher ligand efficiency (LE ≈ 0.34 kcal/mol/heavy-atom) vs. SAR191801 (LE ≈ 0.26), indicating superior efficiency of binding per heavy atom [1].
LE ≈ 0.34
| Evidence Dimension | HPGDS enzymatic inhibition IC₅₀ and ligand efficiency |
|---|---|
| Target Compound Data | IC₅₀ = 130 nM; MW = 228 Da; LE ≈ 0.34 kcal/mol/heavy-atom |
| Comparator Or Baseline | SAR191801 (hPGDS-IN-1): IC₅₀ = 12 nM; MW = 416 Da; LE ≈ 0.26. HPGDS inhibitor 1: IC₅₀ = 0.7 nM; MW = 381 Da. BDBM50084155: IC₅₀ = 26 nM. |
| Quantified Difference | Target compound LE ≈ 0.34 vs. SAR191801 LE ≈ 0.26; MW 40 % lower than HPGDS inhibitor 1. |
| Conditions | Recombinant human HPGDS expressed in E. coli; enzymatic activity measured via GST-coupled assay (MCBL/glutathione, 30 min incubation) for target compound; fluorescence polarization or EIA for comparator IC₅₀ values. |
Why This Matters
Higher ligand efficiency and lower molecular complexity make this scaffold preferable for fragment-based or property-driven lead optimization campaigns where maintaining ligand efficiency during molecular growth is critical.
- [1] BindingDB. Entry BDBM50084256 (CHEMBL3425957). BindingDB, accessed 2026-04-28. View Source
- [2] BindingDB. Entry BDBM50084155 (CHEMBL3425953). BindingDB, accessed 2026-04-28. View Source
